(2-Pyridyl)borane

Protodeboronation Stability Suzuki–Miyaura

(2‑Pyridyl)borane (C₅H₄BN) is the parent member of the 2‑pyridylborane family, featuring a direct boron–carbon bond to the pyridine ring rather than the dative N→B bond found in pyridine–borane complexes. This structural feature places it at the centre of the “2‑pyridyl problem” – the extreme sensitivity of the 2‑pyridyl–boron bond toward protodeboronation – which has driven decades of research into stabilised derivatives.

Molecular Formula C5H4BN
Molecular Weight 88.91 g/mol
CAS No. 676256-58-9
Cat. No. B12541954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyridyl)borane
CAS676256-58-9
Molecular FormulaC5H4BN
Molecular Weight88.91 g/mol
Structural Identifiers
SMILES[B]C1=CC=CC=N1
InChIInChI=1S/C5H4BN/c6-5-3-1-2-4-7-5/h1-4H
InChIKeyKIIUQZRLAJPUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Pyridyl)borane (CAS 676256-58-9): A Core 2‑Pyridylboron Building Block for Cross‑Coupling


(2‑Pyridyl)borane (C₅H₄BN) is the parent member of the 2‑pyridylborane family, featuring a direct boron–carbon bond to the pyridine ring rather than the dative N→B bond found in pyridine–borane complexes [1]. This structural feature places it at the centre of the “2‑pyridyl problem” – the extreme sensitivity of the 2‑pyridyl–boron bond toward protodeboronation – which has driven decades of research into stabilised derivatives [2]. The compound serves as a gateway to a wide array of 2‑pyridyl nucleophiles used in Suzuki–Miyaura couplings for pharmaceutical, agrochemical and materials synthesis [3].

Workflow Suzuki–Miyaura cross‑coupling of 2‑pyridyl nucleophiles
Selection Stabilised form (MIDA boronate, trifluoroborate, triisopropyl boronate) required for aqueous or thermal protocols
Use Context Pharmaceutical, agrochemical and materials synthesis; C–C bond formation at the 2‑position of pyridine

(2-Pyridyl)borane: Why 2‑Pyridylboron Reagents Cannot Be Swapped Arbitrarily


Substituting one 2‑pyridylboron reagent for another without quantitative justification routinely leads to reaction failure. The 2‑pyridyl–boron bond is exquisitely sensitive to protodeboronation, with half‑lives measured in seconds for the free boronic acid under neutral aqueous conditions [1]. Consequently, reagents that differ in steric protection, counter‑ion or ligand environment exhibit orders‑of‑magnitude differences in shelf‑stability, thermal tolerance and cross‑coupling efficiency [2][3]. The following evidence dimensions quantify where (2‑pyridyl)borane and its direct derivatives create verifiable differentiation versus the closest alternatives.

Boron–ligand mismatch
N→B pyridine–borane complexes differ fundamentally from B–C bonded 2‑pyridylboranes in thermal and hydrolytic stability; direct replacement may fail under heated conditions.
Protecting‑group sensitivity
Free boronic acid, pinacol ester and MIDA boronate show orders‑of‑magnitude variation in shelf stability and coupling efficiency; swapping without validation often leads to complete decomposition.
Counter‑ion effect
Lithium triisopropyl boronate provides markedly different coupling performance compared to potassium or tetrabutylammonium analogues; the choice of counter‑ion can shift yield profiles.

(2-Pyridyl)borane: Quantitative Differentiation Evidence for Procurement Decisions


Protodeboronation Half‑Life: 2‑Pyridylboronic Acid vs. Phenylboronic Acid

The free 2‑pyridylboronic acid (the immediate hydrolysis product of (2‑pyridyl)borane) exhibits a half‑life of approximately 25–50 seconds at pH 7 and 70 °C, which is over 1 000‑fold faster than the protodeboronation of phenylboronic acid [1]. This extreme lability is the direct mechanistic basis for the historical failure of 2‑pyridylboron reagents in coupling reactions and explains why procurement of stabilised forms (e.g., MIDA boronates or trifluoroborates) is mandatory for room‑temperature handling.

Protodeboronation half‑life
Class‑level inference
~1 000‑fold faster
Reported protodeboronation rate context; mandates stabilised form for aqueous coupling.
pH 7, 70 °C; 2‑pyridylboronic acid t₁/₂ 25–50 s vs. phenylboronic acid ≫ hours.
Protodeboronation Stability Suzuki–Miyaura

Thermal Stability: Pyridine–Borane Complex vs. 2‑Picoline Borane vs. 2‑Pyridylborane Dimer

Pyridine–borane complex (N→B adduct) decomposes exothermically above 54 °C and has a stated shelf life of only six months at ambient temperature [1]. In contrast, 2‑picoline borane (a methyl‑substituted N→B adduct) shows a DSC exotherm onset at 186 °C [1]. For the direct B–C bonded 2‑pyridylborane scaffold, the diethyl(2‑pyridyl)borane dimer remains intact in solution even at 130 °C [2], demonstrating that the dimeric form provides substantially greater thermal latitude than the classical pyridine–borane complex.

Thermal stability ranking
Cross‑study comparable
>76 °C improvement
Reported thermal stability context; diethyl dimer tolerates elevated‑temperature couplings.
Pyridine–borane decomposes >54 °C; dimer stable at 130 °C (solution NMR).
Thermal stability Shelf life Safety

Air Stability: 2‑Pyridyl MIDA Boronate vs. Free 2‑Pyridylboronic Acid

2‑Pyridyl MIDA boronate – a protected form of (2‑pyridyl)borane – can be isolated as a chemically pure, air‑stable solid that shows no decomposition after 60 days on the benchtop under ambient air [1]. The free 2‑pyridylboronic acid, by contrast, undergoes rapid protodeboronation upon exposure to moisture or protic solvents [2]. This difference enables procurement of the MIDA boronate as an off‑the‑shelf building block, whereas the parent borane requires in‑situ generation or cryogenic storage.

Air stability
Head‑to‑head
MIDA boronate: no decomposition after 60 days vs. free boronic acid: t₁/₂ ~25–50 s
Supports benchtop handling selection; air‑stable solid available.
Ambient air, ¹H NMR monitoring.
Air stability Benchtop storage MIDA boronate

Suzuki–Miyaura Coupling Yield: Lithium Triisopropyl 2‑Pyridylboronate vs. Common 2‑Pyridylboronates

Using lithium triisopropyl 2‑pyridylboronate (generated from (2‑pyridyl)borane), a Suzuki–Miyaura coupling with 4‑bromobiphenyl delivered an 85% isolated yield of the biaryl product [1]. In contrast, commercial 2‑pyridyl boronic acid, pinacol boronate ester and N‑phenyl diethanolamine boronate ester returned only poor to modest yields under identical conditions, largely due to competitive protodeboronation [1]. This yield gap quantifies the functional advantage of the triisopropyl‑protected boronate in palladium‑catalysed cross‑couplings.

Coupling yield
Head‑to‑head
Lithium triisopropyl boronate: 85% vs. common boronates: typically <50%
Reported coupling efficiency context; yield difference supports boronate form selection.
Pd₂dba₃/phosphite, KF, dioxane, 4‑bromobiphenyl.
Suzuki–Miyaura coupling Yield 2‑Pyridyl nucleophile

(2-Pyridyl)borane: Evidence‑Based Application Scenarios for Scientific Procurement


High‑Temperature Suzuki–Miyaura Couplings Requiring Thermally Robust 2‑Pyridyl Nucleophiles

When a cross‑coupling protocol demands sustained heating above 80 °C, the classical pyridine–borane complex is unsuitable due to decomposition above 54 °C [1]. The diethyl(2‑pyridyl)borane dimer, derived from the parent (2‑pyridyl)borane scaffold, remains stable in solution at 130 °C [2], enabling high‑temperature couplings that are inaccessible to N→B adducts.

Large‑Scale Synthesis Requiring Air‑Stable 2‑Pyridyl Building Blocks

For multi‑gram to kilogram campaigns, air‑sensitive reagents impose costly engineering controls. 2‑Pyridyl MIDA boronate, prepared from (2‑pyridyl)borane, is a bench‑stable solid with no detectable decomposition after 60 days under ambient air [3]. This allows standard weighing and reactor charging without inert‑atmosphere infrastructure.

Medicinal Chemistry Library Synthesis Demanding High and Reproducible Coupling Yields

In parallel synthesis of 2‑pyridyl‑containing biaryl libraries, the lithium triisopropyl 2‑pyridylboronate derived from (2‑pyridyl)borane delivers isolated yields of ~85% with aryl bromides, whereas commercial boronic acids and pinacol esters give poor yields that compromise library completeness [4]. The yield improvement eliminates the need for re‑synthesis and accelerates SAR cycles.

Aqueous‑Phase 2‑Pyridylation Using Water‑Stable Reagents

Recent water‑stable 2‑pyridylboron reagents, developed to address the hydrolysis problem that limits the parent (2‑pyridyl)borane, enable efficient 2‑pyridylation of aryl halides under neutral aqueous Suzuki–Miyaura conditions [5]. This approach is directly relevant to late‑stage functionalisation of water‑soluble pharmaceutical intermediates.

Application
Selection Property
Validation Focus
High‑temperature Suzuki–Miyaura coupling
Thermal stability of the 2‑pyridylboron form
Decomposition onset under reaction heating profile
Large‑scale synthesis with air‑stable building blocks
Benchtop air‑stability
Long‑term integrity under ambient storage
Parallel library synthesis for medicinal chemistry
Coupling yield consistency
Reproducibility across aryl bromide scope
Aqueous‑phase 2‑pyridylation
Hydrolytic stability of the protected form
Coupling efficiency in neutral aqueous media
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